(1Z)-N'-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}oxy)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide
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Overview
Description
(1Z)-N’-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}oxy)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide is a complex organic compound characterized by its unique structure, which includes cyclopropyl, trifluoromethyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}oxy)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide involves multiple steps, starting with the preparation of the key intermediates. The reaction typically begins with the formation of the pyrazole rings, followed by the introduction of the cyclopropyl and trifluoromethyl groups. The final step involves the acetylation and amidation reactions to form the desired compound. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential in the industrial setting.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N’-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}oxy)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
(1Z)-N’-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}oxy)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1Z)-N’-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}oxy)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **(1Z)-N’-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}oxy)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide
- **(1Z)-N’-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}oxy)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide
Uniqueness
The uniqueness of (1Z)-N’-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}oxy)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H18F3N7O4 |
---|---|
Molecular Weight |
429.35 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethylidene]amino] 2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetate |
InChI |
InChI=1S/C16H18F3N7O4/c1-8-15(26(28)29)9(2)24(21-8)6-13(20)23-30-14(27)7-25-11(10-3-4-10)5-12(22-25)16(17,18)19/h5,10H,3-4,6-7H2,1-2H3,(H2,20,23) |
InChI Key |
CEJDBIYNHFULFQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C/C(=N/OC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3)/N)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC(=NOC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3)N)C)[N+](=O)[O-] |
Origin of Product |
United States |
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